molecular formula C23H23NO5 B1225815 2,5-Dimethyl-3-furancarboxylic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester

2,5-Dimethyl-3-furancarboxylic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester

Cat. No. B1225815
M. Wt: 393.4 g/mol
InChI Key: ARFQPWBTZDLRGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethyl-3-furancarboxylic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester is a carboxylic ester. It derives from a benzyl alcohol.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : The compound is synthesized using specialized chemical reactions. For instance, 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, a chemically similar compound, is created through the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate (Pimenova et al., 2003).
  • Reactions with Other Compounds : The compound undergoes various reactions with aniline, o-phenylenediamine, and o-aminophenol, leading to the formation of different chemical structures. Additionally, thermal cyclization of similar compounds can lead to different esters due to nucleophilic substitution (Pimenova et al., 2003).

Catalyzed Reactions

  • Catalyzed Reaction Studies : Research on related compounds like 2-substituted furans has shown that they react with dimethyl diazomalonate in the presence of Rh(OAc)2, forming various esters. This indicates a potential for catalyzed reactions involving 2,5-Dimethyl-3-furancarboxylic acid derivatives (Nefedov et al., 1988).

Biopolymer Synthesis

  • Biopolymer Applications : This compound is a candidate for synthesizing biobased polymers. For example, a study on 2,5-Furandicarboxylic acid, a chemically related entity, discusses its use in the production of furan oligoesters, highlighting its potential in creating biobased materials (Cruz-Izquierdo et al., 2015).

Polymer and Material Science

  • In Polymer Synthesis : The compound's derivatives have applications in novel poly(ester amide)s synthesis, which is crucial for developing advanced materials. This includes the synthesis of model compounds for protecting thermally unstable carboxylic acid groups (Wilsens et al., 2014).
  • Material Properties Analysis : Studies also include analyzing the properties of synthesized polymers using various techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and Fourier transform infrared (FTIR) spectroscopy (Wilsens et al., 2014).

properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

[2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] 2,5-dimethylfuran-3-carboxylate

InChI

InChI=1S/C23H23NO5/c1-4-27-20-13-9-8-12-19(20)24-22(25)21(17-10-6-5-7-11-17)29-23(26)18-14-15(2)28-16(18)3/h5-14,21H,4H2,1-3H3,(H,24,25)

InChI Key

ARFQPWBTZDLRGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)OC(=O)C3=C(OC(=C3)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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